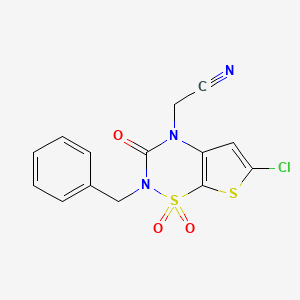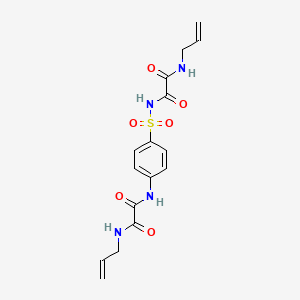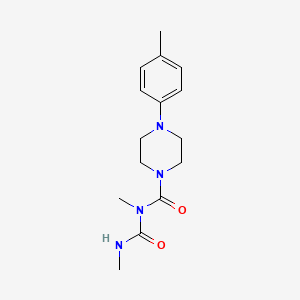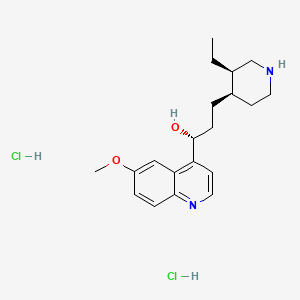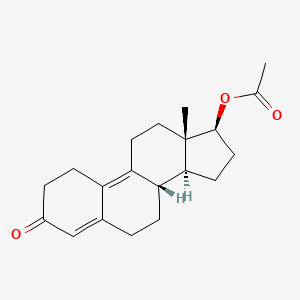
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorine atom at the 6th position, an oximino group at the 4th position, and a propionyl group at the 1st position on the tetrahydroquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom at the 6th position of the tetrahydroquinoline ring.
Oximination: Conversion of the 4th position to an oximino group.
Propionylation: Addition of the propionyl group at the 1st position.
Each of these steps requires specific reagents and conditions to achieve the desired transformations. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions, while oximination may involve the use of hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydroquinoline ring to a quinoline ring.
Reduction: Reduction of the oximino group to an amine.
Substitution: Substitution reactions at the fluorine or oximino positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrahydroquinoline ring can yield quinoline derivatives, while reduction of the oximino group can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Use as an intermediate in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the oximino and propionyl groups can modulate its reactivity and stability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the oximino and propionyl groups, which can affect its chemical properties and applications.
4-Oximino-1-propionyl-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom, which can influence its binding affinity and reactivity.
1-Propionyl-1,2,3,4-tetrahydroquinoline: Lacks both the fluorine and oximino groups, resulting in different chemical behavior.
Uniqueness
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of its fluorine, oximino, and propionyl groups. This combination imparts distinct chemical properties, such as enhanced binding affinity, reactivity, and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
81892-46-8 |
|---|---|
Fórmula molecular |
C12H13FN2O2 |
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
1-[(4Z)-6-fluoro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H13FN2O2/c1-2-12(16)15-6-5-10(14-17)9-7-8(13)3-4-11(9)15/h3-4,7,17H,2,5-6H2,1H3/b14-10- |
Clave InChI |
FEGWEZYQHKCBKL-UVTDQMKNSA-N |
SMILES isomérico |
CCC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)F |
SMILES canónico |
CCC(=O)N1CCC(=NO)C2=C1C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





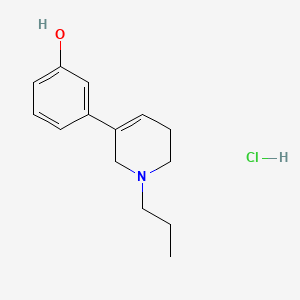


![(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate](/img/structure/B12767262.png)
